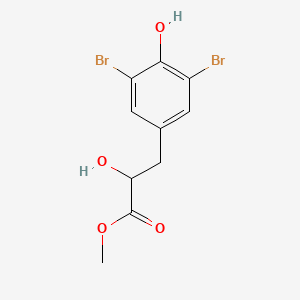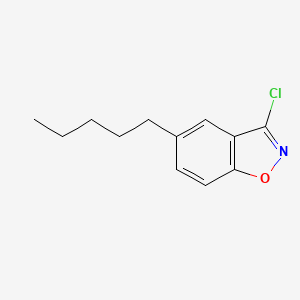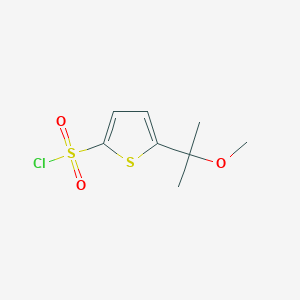
1-(7-Methoxy-1-naphthyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Methoxy-1-naphthyl)cyclopentanamine is an organic compound that features a cyclopentanamine moiety attached to a methoxy-substituted naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1-naphthylamine. This can be achieved through the nitration of 7-methoxy-1-naphthalene followed by reduction to obtain the amine.
Cyclopentanone Reaction: The 7-methoxy-1-naphthylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. For example, the use of a stainless steel coil reactor at elevated temperatures and pressures can facilitate the reaction, resulting in higher conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydro derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.
Reduction: 1-(7-Methoxy-1,2,3,4-tetrahydronaphthyl)cyclopentanamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(7-Methoxy-1-naphthyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide: A structurally similar compound with a different substitution pattern on the naphthalene ring.
2-Methoxy-1-naphthaleneboronic acid: Another naphthalene derivative with a boronic acid functional group.
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of both a cyclopentanamine and a methoxy-naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
1-(7-methoxynaphthalen-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-18-13-8-7-12-5-4-6-15(14(12)11-13)16(17)9-2-3-10-16/h4-8,11H,2-3,9-10,17H2,1H3 |
Clé InChI |
WRKSHKIDXGCXJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=C2C3(CCCC3)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)




![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)



![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)



